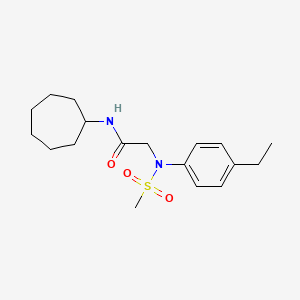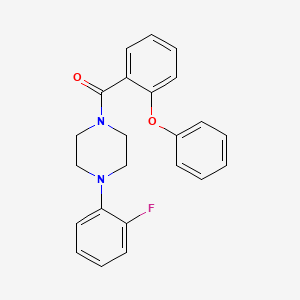
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential use in treating neurodegenerative diseases. This compound was first synthesized in the early 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in neuronal survival and function. One proposed mechanism involves the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in cellular stress responses and inflammation. CGP 3466B has also been shown to modulate the activity of various enzymes involved in the metabolism of reactive oxygen species, which are known to contribute to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects on neuronal cells. In addition to its neuroprotective effects, CGP 3466B has been shown to increase the activity of various enzymes involved in energy metabolism, such as mitochondrial respiratory chain complexes and ATP synthase. Additionally, CGP 3466B has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CGP 3466B in laboratory experiments is its well-characterized mechanism of action and neuroprotective effects. Additionally, CGP 3466B has been shown to be relatively non-toxic and well-tolerated in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using CGP 3466B in laboratory experiments is its relatively low potency, which may limit its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of CGP 3466B that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CGP 3466B and its effects on various cellular pathways involved in neurodegeneration. Finally, clinical trials are needed to determine the safety and efficacy of CGP 3466B in humans with neurodegenerative diseases.
Aplicaciones Científicas De Investigación
CGP 3466B has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CGP 3466B has been shown to protect neurons from various forms of damage, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. Additionally, CGP 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-12-17(13-11-15)20(24(2,22)23)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGSAMGHNPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B3553475.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553480.png)
![ethyl [5-(3,5-dichloro-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3553486.png)

![N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3553507.png)
![1-[(benzylthio)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3553508.png)
![methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3553518.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553526.png)
![3-(4-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3553539.png)
![N-(4-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553543.png)

![N-(2-bromo-4-methylphenyl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B3553569.png)

